N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine
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Overview
Description
N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine is a complex organic compound with a unique structure that includes an oxadiazole ring and a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine typically involves multiple steps One common method includes the reaction of 2,3,5-trimethylphenol with a suitable alkylating agent to form the corresponding ether This intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The trimethylphenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another compound with a similar amine group but different ring structure.
2,2-dimethyl-5-(3,4,5-trimethylphenoxy)pentanoic acid: Shares the trimethylphenoxy group but has a different core structure.
Uniqueness
N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine is unique due to its combination of an oxadiazole ring and a trimethylphenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-6-10(2)11(3)12(7-9)18-8-13-15-14(16-19-13)17(4)5/h6-7H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNRJMWYGNURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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